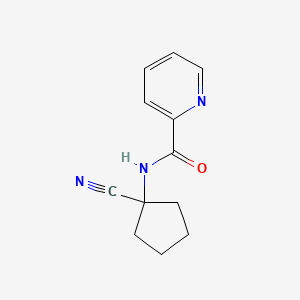![molecular formula C16H14N2O2 B2949701 (E)-3-(2-methoxyphenyl)-2-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-2-propenenitrile CAS No. 900019-51-4](/img/structure/B2949701.png)
(E)-3-(2-methoxyphenyl)-2-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-2-propenenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-(2-methoxyphenyl)-2-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-2-propenenitrile, or (E)-3-MPCP for short, is an organic compound belonging to the class of compounds known as nitriles. It is a colorless solid with a melting point of 101-103 °C and a boiling point of 212-214 °C. The chemical formula of (E)-3-MPCP is C11H11NO2. It is a versatile molecule with a wide range of applications in scientific research, medicine, and other industries.
Applications De Recherche Scientifique
(E)-3-MPCP has a wide range of applications in scientific research. It has been used as a model compound for the study of the synthesis and reactivity of nitriles and other organic compounds. In addition, it has been used in the synthesis of various pharmaceuticals, such as anti-inflammatory drugs and antibiotics. Furthermore, (E)-3-MPCP has been used in the synthesis of various polymers, such as polyurethanes, polyamides, and polyesters.
Mécanisme D'action
The mechanism of action of (E)-3-MPCP is not well understood. However, it is believed that the nitrile group of the molecule can act as a nucleophile, allowing it to react with other molecules. The reactivity of the nitrile group is dependent on the pH of the reaction mixture, as well as the temperature and the presence of other reagents. In addition, the nitrile group can undergo a variety of reactions, such as hydrolysis, dehydration, and substitution reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of (E)-3-MPCP are not well understood. However, it has been shown to possess antioxidant activity, which may be beneficial in the treatment of certain diseases. In addition, (E)-3-MPCP has been shown to possess antifungal activity, which may be beneficial in the treatment of fungal infections.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (E)-3-MPCP in lab experiments include its low cost, its availability in a wide range of concentrations, and its versatility in terms of its reactivity. The main limitation of (E)-3-MPCP is its instability in the presence of water, which can lead to the formation of by-products.
Orientations Futures
The future directions for (E)-3-MPCP research include the development of new methods for its synthesis, the investigation of its pharmacological properties, and the study of its potential applications in the pharmaceutical and polymer industries. In addition, further research into the biochemical and physiological effects of (E)-3-MPCP could lead to the development of new therapeutic agents. Finally, further research into the mechanism of action of (E)-3-MPCP could provide insights into its reactivity and allow for the development of new synthetic methods.
Méthodes De Synthèse
The synthesis of (E)-3-MPCP can be achieved through a multi-step process. The first step involves the reaction of 2-methoxyphenylacetone with methyl pyrrolidine-2-carboxylate in the presence of an acid catalyst such as sulfuric acid. This reaction yields a nitrile, which is then heated to yield the desired product. In addition, the synthesis of (E)-3-MPCP can be carried out using a Grignard reaction, which involves the reaction of 2-methoxyphenylmagnesium bromide with methyl pyrrolidine-2-carboxylate.
Propriétés
IUPAC Name |
(E)-3-(2-methoxyphenyl)-2-(1-methylpyrrole-2-carbonyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c1-18-9-5-7-14(18)16(19)13(11-17)10-12-6-3-4-8-15(12)20-2/h3-10H,1-2H3/b13-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHRMYODPABZDIF-JLHYYAGUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(=O)C(=CC2=CC=CC=C2OC)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=CC=C1C(=O)/C(=C/C2=CC=CC=C2OC)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
9.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49648925 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
(E)-3-(2-methoxyphenyl)-2-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-2-propenenitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

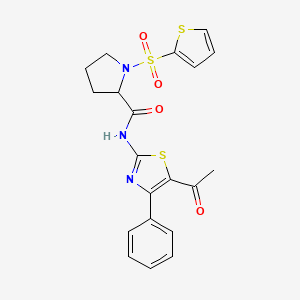
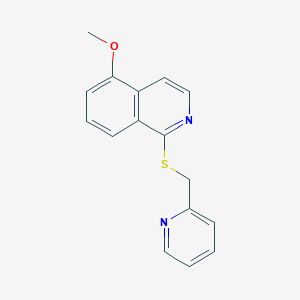

![Ethyl 2-(2-hydroxy-5-methylphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate](/img/structure/B2949628.png)
![(2-chlorophenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2949629.png)
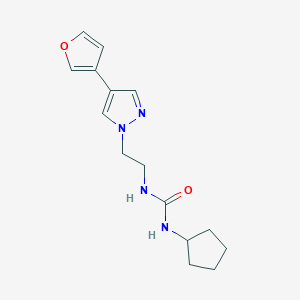
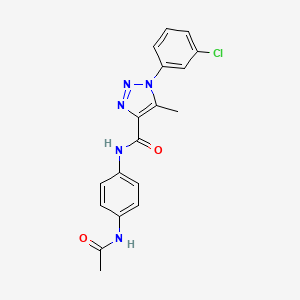
![3-[4-[(6-Phenylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2949632.png)
![5-(4-fluorophenyl)-1-(4-methylbenzyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2949633.png)
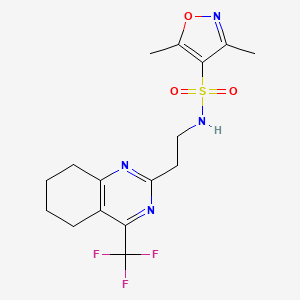
![3-Chloro-2-[1-(pyridin-4-yl)ethoxy]pyridine](/img/structure/B2949636.png)


